1-Benzyl-2-pyrrolidinone

Descripción general

Descripción

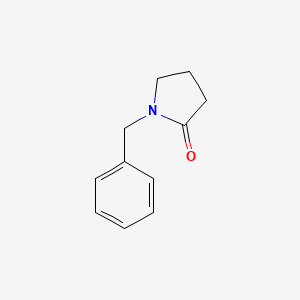

1-Benzyl-2-pyrrolidinone is a heterocyclic organic compound with the molecular formula C11H13NO. It is a derivative of pyrrolidinone, where a benzyl group is attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of pyrrolidinone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of N-benzylsuccinimide, which yields this compound under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-2-pyrrolidinone undergoes various chemical reactions, including:

Reduction: It can be reduced to N-benzylpyrrolidine using lithium N,N-dialkylaminoborohydrides in tetrahydrofuran (THF).

Common Reagents and Conditions:

Reduction: Lithium N,N-dialkylaminoborohydrides in THF.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Reduction: N-benzylpyrrolidine.

Substitution: Depending on the nucleophile used, various substituted pyrrolidinones can be formed.

Aplicaciones Científicas De Investigación

1-Benzyl-2-pyrrolidinone is a heterocyclic organic compound with the molecular formula . It is a derivative of pyrrolidinone with a benzyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound has versatile applications across medicinal chemistry, organic synthesis, and scientific research.

Scientific Research Applications

This compound is utilized in various scientific research applications:

- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology It is used in studying enzyme inhibitors and receptor ligands.

- Industry It is used in producing specialty chemicals and as an intermediate in organic synthesis.

Chemical Reactions

This compound undergoes several chemical reactions:

- Reduction It can be reduced to N-benzylpyrrolidine using lithium N,N-dialkylaminoborohydrides in tetrahydrofuran (THF).

- Substitution It participates in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

Biochemical Analysis

This compound plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Pyrrolidinone derivatives have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Molecular Mechanism

The molecular mechanism of this compound involves interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. It can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular processes and functions.

Patents

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-pyrrolidinone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

1-Phenyl-2-pyrrolidinone: Similar in structure but with a phenyl group instead of a benzyl group.

1-Cyclohexyl-2-pyrrolidone: Contains a cyclohexyl group instead of a benzyl group.

N-Methyl-2-piperidone: A related compound with a piperidone ring and a methyl group.

Uniqueness: 1-Benzyl-2-pyrrolidinone is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Actividad Biológica

1-Benzyl-2-pyrrolidinone (C11H13NO) is a heterocyclic organic compound recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic uses, supported by data tables and research findings.

Biochemical Interactions:

this compound exhibits significant interactions with various enzymes and proteins, influencing their activity. It has been shown to undergo reduction in tetrahydrofuran with lithium N,N-dialkylaminoborohydrides, yielding N-benzylpyrrolidine, which further illustrates its reactivity.

Cellular Effects:

The compound affects several cellular processes, including:

- Cell Signaling: Modulates pathways that regulate gene expression and cellular metabolism.

- Growth and Differentiation: Alters cell growth dynamics and differentiation processes.

- Apoptosis: Influences programmed cell death mechanisms, potentially providing therapeutic benefits in cancer treatment.

Pharmacological Activities

This compound has been studied for various pharmacological effects:

Neuroprotective Effects

A study highlighted the neuroprotective properties of this compound, demonstrating its ability to enhance cognitive functions in animal models. The compound was shown to improve learning and memory capabilities by modulating neurotransmitter systems .

Antimicrobial Activity

Research conducted on various bacterial strains indicated that this compound possesses significant antimicrobial activity. The effectiveness varied with concentration, showcasing a clear dose-response relationship that is crucial for therapeutic applications.

Dosage and Toxicity

The biological activity of this compound is influenced by dosage:

- Low Doses: Beneficial effects such as antimicrobial and anti-inflammatory activities.

- High Doses: Potential toxic effects, including cellular damage or organ toxicity. Establishing optimal dosages is critical for safe therapeutic use.

Metabolic Pathways

The compound participates in various metabolic pathways, interacting with enzymes that facilitate its conversion into active metabolites. This biotransformation is essential for understanding its pharmacokinetics and potential therapeutic effects.

Q & A

Q. Basic: What synthetic methodologies are commonly used to prepare 1-Benzyl-2-pyrrolidinone in academic settings?

Answer:

this compound is typically synthesized via N-benzylation of 2-pyrrolidinone . A standard procedure involves reacting 2-pyrrolidinone with benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. For example, in a microwave-assisted synthesis, 2-fluorobenzaldehyde was reacted with dialkylamine and potassium carbonate at 150°C for 20 hours, followed by extraction and purification . Another approach involves N-benzylation of benzolactam intermediates, though this may require protective group strategies (e.g., t-butoxycarbonyl) to avoid side reactions . Key characterization methods include 1H NMR (e.g., δ 3.33–3.30 ppm for pyrrolidinyl protons) and HPLC for purity validation .

Q. Basic: How can researchers ensure high purity of this compound for sensitive experiments?

Answer:

Purity is critical for reproducibility. Commercial batches often specify ≥95% purity (HPLC) , but researchers should verify this via:

- Chromatographic purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.

- Recrystallization : From ethanol or dichloromethane, given its melting point of 89°C .

- Spectroscopic validation : IR spectroscopy (carbonyl stretch ~1680 cm⁻¹) and GC-MS to detect volatile impurities .

Store under inert conditions (argon) in sealed glass containers to prevent oxidation .

Q. Advanced: How does this compound serve as a precursor in drug discovery, such as for orexin receptor antagonists?

Answer:

The compound’s pyrrolidinone scaffold is a versatile building block for central nervous system (CNS) drug candidates . For example, it was used to synthesize (S)-2-(3,4-dimethoxybenzyl)pyrrolidine, a key intermediate in dual orexin receptor antagonists. The synthetic route involved:

N-Benzylation of pyrrolidinone.

Functionalization at the C-3/C-4 positions via malonate derivatives or electrophilic substitution.

Chiral resolution using HPLC with a chiral stationary phase to isolate enantiomers .

The benzyl group enhances lipophilicity, aiding blood-brain barrier penetration .

Q. Advanced: What strategies address racemization in chiral derivatives of this compound?

Answer:

Racemization at the malonate central carbon is a common challenge. Mitigation strategies include:

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps.

- Dynamic kinetic resolution : Employ enzymes like lipases in biphasic systems to favor one enantiomer.

- Low-temperature reactions : Conduct syntheses below 0°C to slow epimerization .

For example, racemic mixtures of malonamide derivatives were resolved using preparative chiral HPLC with amylose-based columns .

Q. Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Answer:

Discrepancies in literature data (e.g., boiling point: 76–78°C at 0.1 mmHg vs. >112°C ) arise from measurement conditions. To ensure accuracy:

- Validate experimental setups : Use calibrated equipment (e.g., digital manometers for vacuum distillation).

- Cross-reference multiple sources : Prioritize peer-reviewed studies over vendor catalogs.

- Replicate measurements : For example, density (1.09–1.095 g/mL) should align across differential scanning calorimetry (DSC) and pycnometry .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

The compound is classified as Xi (Irritant) . Key precautions include:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods due to vapor pressure (7.23×10⁻⁵ mmHg at 25°C) .

- Spill management : Absorb with vermiculite and dispose as hazardous waste.

- First aid : Flush eyes with water for 15 minutes; seek medical attention for skin contact .

Q. Advanced: What analytical techniques optimize reaction monitoring in this compound syntheses?

Answer:

- In situ FTIR : Track carbonyl group conversion (e.g., disappearance of 2-pyrrolidinone’s peak at 1680 cm⁻¹).

- LC-MS : Monitor intermediates and byproducts in real time.

- NMR kinetics : Use deuterated solvents (e.g., DMSO-d6) to assess reaction progress without quenching .

For example, TLC (silica gel, UV detection) with ethyl acetate/hexane (3:7) effectively separates starting materials and products .

Q. Advanced: How can computational modeling enhance the application of this compound in drug design?

Answer:

- Docking studies : Predict binding affinity of pyrrolidinone derivatives to targets like orexin receptors using AutoDock Vina.

- QM/MM simulations : Optimize transition states in N-benzylation reactions to improve yields.

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~1.55 for this compound) .

Propiedades

IUPAC Name |

1-benzylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUQCTGSDJLWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200959 | |

| Record name | 1-Benzyl-3-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5291-77-0 | |

| Record name | 1-Benzyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5291-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.